molecular formula C11H9FN2O B1289183 1-(4-Amino-3-fluorophenyl)pyridin-2-one CAS No. 536747-52-1

1-(4-Amino-3-fluorophenyl)pyridin-2-one

Cat. No. B1289183
Key on ui cas rn: 536747-52-1
M. Wt: 204.2 g/mol
InChI Key: FEBPTQSSHLOHEK-UHFFFAOYSA-N
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Patent
US07550487B2

Procedure details

4-Bromo-2-fluoroaniline (13.0 g; 68 mmol), 2-hydroxypyridine (9.11 g; 96 mmol), 8-hydroxyquinoline (1.5 g; 10 mmol) are dissolved under argon in DMSO (40 ml). To this solution K2CO3 (10.4 g; 75 mmol) and CuI (1.95 g; 10 mmol) are added and the resulting suspension is heavily stirred under argon at 150° C. for 18 h. The mixture is evaporated to dryness under reduced pressure and the final residue is chromatographed over silica gel (400 g) using dichloromethane/methanol as eluents. The obtained crude product is recrystallized with diethyl ether to yield an off-white solid. Yield: 2.80 g (20.0%), ESI-MS: m/z=205 [M+H]+
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
1.95 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[OH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.OC1C=CC=C2C=1N=CC=C2.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([N:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]2=[O:10])=[CH:3][C:4]=1[F:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
9.11 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
1.95 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the resulting suspension is heavily stirred under argon at 150° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the final residue is chromatographed over silica gel (400 g)
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
is recrystallized with diethyl ether
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=C(C=C(C=C1)N1C(C=CC=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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